molecular formula C21H20FN3OS B12577781 N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12577781
M. Wt: 381.5 g/mol
InChI Key: TWDUTUNLYRPKGV-UHFFFAOYSA-N
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Description

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the allyl group. One common method involves the reaction of 6-ethyl-2-(4-fluorophenyl)-4-quinazolinethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-{[6-ethyl-2-phenyl-4-quinazolinyl]sulfanyl}acetamide
  • N-Allyl-2-{[6-ethyl-2-(4-chlorophenyl)-4-quinazolinyl]sulfanyl}acetamide
  • N-Allyl-2-{[6-ethyl-2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,23,26)

InChI Key

TWDUTUNLYRPKGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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